An In-depth Technical Guide to TCO-PEG2-acid: Structure, Properties, and Applications in Bioconjugation
An In-depth Technical Guide to TCO-PEG2-acid: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TCO-PEG2-acid, a bifunctional linker widely utilized in the field of bioconjugation and chemical biology. We will delve into its chemical structure, physicochemical properties, and its application in bioorthogonal chemistry, with a focus on the inverse-electron-demand Diels-Alder (IEDDA) reaction. This document also includes detailed experimental protocols and quantitative data to assist researchers in applying this versatile molecule in their work.
Core Concepts: Chemical Structure and Properties
TCO-PEG2-acid is a linker molecule that features three key components: a trans-cyclooctene (B1233481) (TCO) group, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of functional groups makes it a powerful tool for covalently linking molecules in a specific and controlled manner.
The trans-cyclooctene (TCO) group is a highly strained alkene that serves as a reactive handle for bioorthogonal "click chemistry". Specifically, it reacts with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst.[1]
The PEG2 spacer is a short, hydrophilic polyethylene glycol chain. This spacer enhances the aqueous solubility of the molecule and the resulting conjugates, which is particularly beneficial when working with biomolecules in biological buffers.[2] It also provides a flexible linkage that can help to minimize steric hindrance between the conjugated partners.
The terminal carboxylic acid provides a versatile functional group for conjugation to primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins. This reaction is typically mediated by carbodiimide (B86325) activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) to form a stable amide bond.[3]
Chemical and Physical Properties
The key chemical and physical properties of TCO-PEG2-acid are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₆H₂₇NO₆ | [4] |
| Molecular Weight | 329.39 g/mol | [4] |
| CAS Number | 2250217-31-1 | [4] |
| Appearance | White to off-white solid or oil | |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in DMSO, DMF, DCM | [3] |
| Storage Conditions | Store at -20°C, desiccated | [2] |
Reactivity, Stability, and Quantitative Data
The utility of TCO-PEG2-acid in bioconjugation is largely defined by the reactivity of its TCO group and the stability of the molecule.
Reactivity
The IEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[1][5] This rapid kinetics allows for efficient labeling of biomolecules even at low concentrations. The reaction is highly specific, with minimal cross-reactivity with other functional groups present in biological systems.[5]
| Parameter | Value Range | Notes | Reference(s) |
| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | The exact rate constant depends on the specific tetrazine derivative and reaction conditions. More strained TCO derivatives generally exhibit faster kinetics. | [1][5][6] |
| Reaction Conditions | Aqueous buffers, pH 7-9 | The reaction is biocompatible and proceeds efficiently at room temperature. | [7] |
Stability
A critical consideration when working with TCO-containing molecules is the potential for the strained trans-isomer to relax to the thermodynamically more stable, but unreactive, cis-cyclooctene (CCO) isomer. This isomerization can be influenced by factors such as temperature, pH, and the presence of thiols or copper-containing proteins.[8][9] While some TCO derivatives have shown stability for weeks in aqueous buffers at 4°C, others, particularly highly strained versions, can have a shorter half-life.[4][10] For this reason, long-term storage of TCO-PEG2-acid solutions is not recommended, and stock solutions should be prepared fresh before use.
| Parameter | Observation | Notes | Reference(s) |
| Isomerization | The trans-cyclooctene (TCO) can isomerize to the unreactive cis-cyclooctene (CCO) form. | This isomerization is a key pathway for the deactivation of the molecule. The rate of isomerization is dependent on the specific TCO derivative and storage conditions. | [4][8][9] |
| Half-life | The half-life of TCO derivatives can range from hours to days in physiological conditions. For instance, some TCOs have shown a half-life of 0.67 days when conjugated to an antibody in vivo. | A specific half-life for TCO-PEG2-acid is not readily available and would need to be determined empirically for specific experimental conditions. | [4][9] |
Experimental Protocols
This section provides a general protocol for the two-step conjugation of TCO-PEG2-acid to a protein, followed by the bioorthogonal reaction with a tetrazine-functionalized molecule.
Protocol 1: Conjugation of TCO-PEG2-acid to a Protein via EDC/NHS Chemistry
This protocol describes the covalent attachment of TCO-PEG2-acid to primary amines on a protein.
Materials:
-
Protein of interest (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)
-
TCO-PEG2-acid
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Reaction Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Prepare TCO-PEG2-acid Stock Solution: Immediately before use, dissolve TCO-PEG2-acid in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Prepare EDC and NHS/Sulfo-NHS Stock Solutions: Prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.
-
Activate TCO-PEG2-acid:
-
In a microcentrifuge tube, combine a 10- to 20-fold molar excess of the TCO-PEG2-acid stock solution with a 2-fold molar excess of EDC and a 5-fold molar excess of NHS (or Sulfo-NHS) relative to the amount of protein to be conjugated.
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Add the activated TCO-PEG2-acid solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-PEG2-acid and other small molecules using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
Protocol 2: Bioorthogonal Ligation with a Tetrazine-Functionalized Molecule
This protocol describes the "click" reaction between the TCO-labeled protein and a tetrazine-functionalized molecule (e.g., a fluorescent dye, biotin, or a drug).
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Tetrazine Stock Solution: Prepare a 1-5 mM stock solution of the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO).
-
Ligation Reaction:
-
To the purified TCO-labeled protein, add a 1.5- to 3-fold molar excess of the tetrazine stock solution.
-
Incubate the reaction for 30-60 minutes at room temperature. If the tetrazine-conjugated molecule is light-sensitive, protect the reaction from light.
-
-
Purification (if necessary): If removal of the excess tetrazine reagent is required, purify the final conjugate using a desalting column or size-exclusion chromatography.
Mandatory Visualizations
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction Pathway
The following diagram illustrates the bioorthogonal reaction between TCO-PEG2-acid and a tetrazine-modified molecule. The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable covalent bond.
Caption: IEDDA reaction of TCO-PEG2-acid with a tetrazine.
Experimental Workflow for Protein Bioconjugation
This diagram outlines the key steps involved in the bioconjugation of a protein using TCO-PEG2-acid and a tetrazine-labeled molecule.
Caption: Workflow for protein labeling using TCO-PEG2-acid.
References
- 1. precisepeg.com [precisepeg.com]
- 2. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
